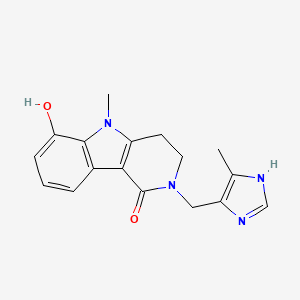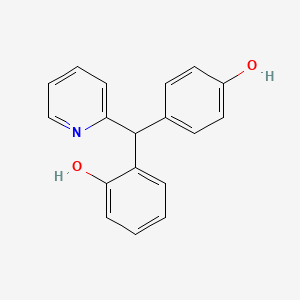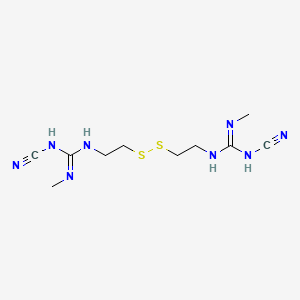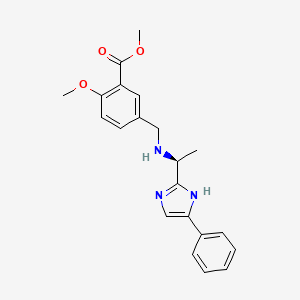
Lesinurad Impurity 9 (Lesinurad Impurity E)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lesinurad Impurity 9 (Lesinurad Impurity E), also known as Lesinurad Impurity 9 (Lesinurad Impurity E), is a useful research compound. Its molecular formula is C14H10BrN3O2S and its molecular weight is 364.22. The purity is usually > 95%.
BenchChem offers high-quality Lesinurad Impurity 9 (Lesinurad Impurity E) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lesinurad Impurity 9 (Lesinurad Impurity E) including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Lesinurad Impurity 9, also known as “2-[(5-bromo-4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid”, primarily targets two proteins: uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) . These proteins play a crucial role in the reabsorption of uric acid in the kidneys .
Mode of Action
Lesinurad Impurity 9 inhibits the activity of URAT1 and OAT4 . URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules . By inhibiting URAT1, Lesinurad Impurity 9 increases the excretion of uric acid . Similarly, OAT4 is another uric acid transporter associated with diuretic-induced hyperuricemia . The inhibition of OAT4 by Lesinurad Impurity 9 also contributes to the increased excretion of uric acid .
Biochemical Pathways
The inhibition of URAT1 and OAT4 by Lesinurad Impurity 9 affects the uric acid reabsorption pathway . This leads to an increase in the renal clearance and fractional excretion of uric acid . As a result, the serum uric acid concentration is reduced .
Pharmacokinetics
Lesinurad Impurity 9 is quickly and practically completely absorbed from the gut . The highest blood plasma concentrations are reached after one to four hours . When in the bloodstream, the substance is almost completely (>98%) bound to plasma proteins, mainly albumin . This impacts the bioavailability of the compound .
Result of Action
The primary result of the action of Lesinurad Impurity 9 is the reduction of serum uric acid levels . By inhibiting the reabsorption of uric acid in the kidneys, it increases the excretion of uric acid, leading to lower blood levels .
Action Environment
The action, efficacy, and stability of Lesinurad Impurity 9 can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness. As such, Lesinurad Impurity 9 should be used with caution in patients taking moderate inhibitors of CYP2C9 (e.g., fluconazole, amiodarone) and the therapeutic effect may be decreased in the presence of inducers of CYP2C9 (e.g., rifampin) .
Análisis Bioquímico
Biochemical Properties
Lesinurad, the parent compound, is known to inhibit the activity of URAT1 and OAT4, major apical transporters for uric acid . This leads to increased uric acid excretion and thus lowers serum uric acid levels . It’s plausible that “Lesinurad Impurity 9” may interact with similar enzymes and proteins.
Cellular Effects
Lesinurad has been shown to have significant effects on renal function, particularly in the kidneys’ ability to excrete uric acid . It’s possible that “Lesinurad Impurity 9” may have similar effects on cellular processes.
Molecular Mechanism
Lesinurad, the parent compound, works by inhibiting the activity of URAT1 and OAT4 . This inhibition increases the excretion of uric acid, thus lowering serum uric acid levels .
Temporal Effects in Laboratory Settings
Lesinurad has been shown to have a significant decrease in serum levels of uric acid, blood urea nitrogen, xanthine oxidase activity, catalase, glutathione peroxidase and inflammatory cytokines reported in hyperuricemic mice .
Dosage Effects in Animal Models
Studies on Lesinurad have shown that it has a significant ameliorative hypouricemic impact in the treatment of hyperuricemia in mice at the biochemical, molecular and cellular levels .
Metabolic Pathways
Lesinurad is known to be involved in the metabolism of uric acid, specifically in the inhibition of uric acid reabsorption .
Transport and Distribution
Lesinurad is known to inhibit the activity of URAT1 and OAT4, which are major transporters for uric acid .
Subcellular Localization
Lesinurad, the parent compound, is known to act on the URAT1 and OAT4 transporters, which are located in the cell membrane .
Propiedades
IUPAC Name |
2-[(5-bromo-4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2S/c15-13-16-17-14(21-8-12(19)20)18(13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTUXVMZGZEASH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=C3Br)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
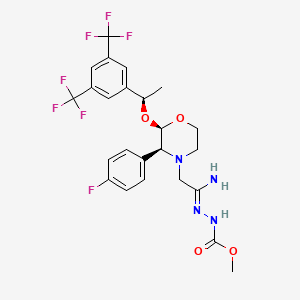
![(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B601770.png)
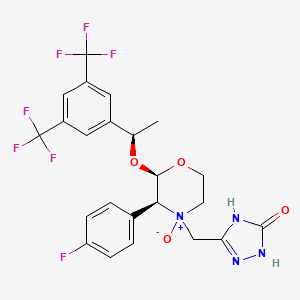
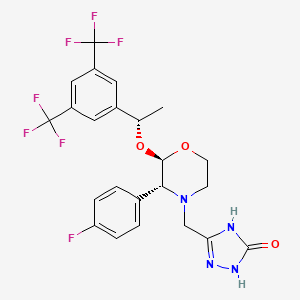

![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B601776.png)
